molecular formula C9H7N3O4 B15067608 Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid

Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid

Cat. No.: B15067608
M. Wt: 221.17 g/mol
InChI Key: MVCKFXUZDYUZHT-UHFFFAOYSA-N
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Description

Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid is a bicyclic heterocyclic compound featuring fused pyridine and pyrimidine rings with two carboxylic acid groups at positions 4 and 4. Its unique structure enables diverse chemical reactivity and biological activity, particularly as a scaffold for enzyme inhibitors. For instance, it is utilized in synthesizing inhibitors targeting the JMJD2 subfamily of histone demethylases, which are implicated in epigenetic regulation . The compound's synthesis often involves oxidation of methyl-substituted precursors, such as the potassium permanganate (KMnO₄) oxidation of 2,6-dimethylpyrimidine derivatives . Key physicochemical properties include a melting point of 238–240°C, a predicted pKa of 2.14, and a density of 1.665 g/cm³ .

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

5H-pyrido[4,3-d]pyrimidine-4,6-dicarboxylic acid

InChI

InChI=1S/C9H7N3O4/c13-8(14)7-5-3-12(9(15)16)2-1-6(5)10-4-11-7/h1-2,4H,3H2,(H,13,14)(H,15,16)

InChI Key

MVCKFXUZDYUZHT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CN1C(=O)O)N=CN=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid typically involves the condensation of pyridine derivatives with pyrimidine derivatives. One common method is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . Another approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions .

Industrial Production Methods

Industrial production methods for pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid often involve multicomponent reactions and the use of automated synthesis techniques. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridopyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrido[4,3-d]pyrimidine Derivatives

Compound Name Substituents/Modifications Key Properties/Applications References
Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid 4,6-dicarboxylic acid groups Inhibits JMJD2 histone demethylases; mp 238–240°C
4-Anilino-7,8-dihydropyrido[4,3-d]pyrimidine 4-anilino group; 7,8-dihydro saturation Potential kinase inhibitor scaffold
4,6-Disubstituted pyrido[3,4-d]pyrimidine Substituents at positions 4 and 6 Varied biological activities (e.g., anticancer)
5-Methylpyrimidine-4,6-dicarboxylic acid Methyl group at position 5 Structural similarity (92%); modified solubility
Pyrido[2,3-d]pyrimidine derivatives Ring fusion at [2,3-d] instead of [4,3-d] Antimicrobial activity (e.g., Staphylococcus aureus)


Key Observations :

  • Ring Fusion Position : Pyrido[4,3-d]pyrimidine derivatives differ from pyrido[2,3-d]pyrimidines in the arrangement of fused rings, significantly altering electronic properties and biological targets. For example, pyrido[2,3-d]pyrimidines exhibit antimicrobial activity due to enhanced interaction with bacterial enzymes .

Key Observations :

  • The one-pot synthesis of pyrido[4,3-d]pyrimidines (e.g., using POCl₃) allows rapid access to diverse derivatives but may involve harsh conditions . In contrast, ultrasonic-assisted methods for pyrido[2,3-d]pyrimidines offer greener alternatives with comparable yields .

Biological Activity

Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid features a bicyclic structure that incorporates both pyridine and pyrimidine rings. The presence of carboxylic acid groups enhances its reactivity and potential for biological interactions. The compound's structure allows for various modifications that can influence its pharmacological profile.

Biological Activities

Research indicates that pyrido[4,3-d]pyrimidine derivatives exhibit a range of biological activities:

  • Anticancer Activity : Several studies have highlighted the anticancer properties of pyrido[4,3-d]pyrimidines. For instance, compounds derived from this scaffold have shown selective inhibitory effects against various cancer cell lines, including breast (MCF-7) and renal (UO-31) cancers. The mechanisms involve the inhibition of critical signaling pathways associated with cell proliferation and apoptosis .
  • Kinase Inhibition : Pyrido[4,3-d]pyrimidines have been identified as selective inhibitors of several kinases, including adenosine kinase and fibroblast growth factor receptor (FGFR) kinases. This inhibition is crucial for the development of targeted cancer therapies .
  • Antimicrobial Properties : The compound exhibits notable antibacterial and antifungal activities. Research has shown that certain derivatives can effectively inhibit the growth of pathogenic microorganisms .

Synthesis Methods

The synthesis of pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid typically involves multi-step chemical reactions. Common methods include:

  • Cyclization Reactions : Cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic structure.
  • Functional Group Modifications : Introduction of carboxylic acid groups through oxidation or substitution reactions.

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of pyrido[4,3-d]pyrimidine derivatives for their cytotoxic effects on the NCI 60 cancer cell line panel. Compounds demonstrated IC50 values ranging from 45 nM to 97 nM against breast and renal cancer cell lines, indicating potent anticancer activity .

Case Study 2: Kinase Inhibition

Another investigation focused on the selective inhibition of adenosine kinase by pyrido[4,3-d]pyrimidines. The study reported that specific derivatives could inhibit kinase activity effectively, leading to reduced tumor growth in preclinical models .

Summary Table of Biological Activities

Activity Description References
AnticancerSelectively inhibits cancer cell proliferation
Kinase InhibitionInhibits adenosine kinase and FGFR kinases
AntimicrobialEffective against various pathogenic microorganisms

Q & A

Q. What are the common synthetic strategies for constructing the pyrido[4,3-d]pyrimidine core in academic research?

The pyrido[4,3-d]pyrimidine scaffold is typically synthesized via cyclization reactions involving pyridine or pyrimidine precursors. Key methods include:

  • Multicomponent reactions : Combining amines, aldehydes, and thiobarbituric acid derivatives in aqueous or solvent-free conditions .
  • Gould-Jacobs cyclization : Condensation of 6-aminopyrimidines with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the fused ring system .
  • POCl3-mediated chlorination : Conversion of thioxopyrimidine intermediates to chlorinated derivatives, enabling subsequent substitutions with nucleophiles like pyrrolidine or morpholine . These strategies prioritize regioselectivity and functional group compatibility, with yields influenced by reaction temperature and solvent choice.

Q. Which analytical techniques are critical for structural characterization of pyrido[4,3-d]pyrimidine derivatives?

Structural validation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and ring fusion patterns .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation pathways .
  • X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing, particularly for novel derivatives . Consistency between experimental and simulated spectral data (e.g., using quantum chemical calculations) is essential for confirming structural assignments .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields when synthesizing pyrido[4,3-d]pyrimidines under varying solvent conditions?

Discrepancies in yields often arise from solvent polarity and catalyst interactions. For example:

  • Solvent-free systems : [γ-Fe2O3@HAp-SO3H] nanocatalysts improve yields (e.g., 77%) by reducing steric hindrance and enhancing proton transfer .
  • Polar aprotic solvents (DMF, MeCN) : May favor intermediates like enamine adducts but risk side reactions (e.g., hydrolysis) at elevated temperatures . Mitigation strategies include:
  • Systematic solvent screening using Hansen solubility parameters.
  • Kinetic studies to identify rate-limiting steps under different conditions. Refer to mechanistic pathways in and for optimization .

Q. What methodologies resolve discrepancies in reported biological activities of pyrido[4,3-d]pyrimidine derivatives?

Variations in kinase inhibition or cytotoxicity data can stem from:

  • Assay conditions : Differences in enzyme concentrations (e.g., EGFR/HER2 kinase assays) or substrate specificity .
  • Structural modifications : Substituents at C-2 or C-6 positions significantly alter binding affinity, as seen in pyrido[2,3-d]pyrimidine analogs . To reconcile contradictions:
  • Perform comparative dose-response assays under standardized protocols (e.g., 96-well plate formats).
  • Apply structure-activity relationship (SAR) models to correlate substituent effects with activity trends . Cross-validation with molecular docking studies (e.g., targeting r(CUG) RNA) can further clarify binding mechanisms .

Q. How can researchers optimize green chemistry approaches for pyrido[4,3-d]pyrimidine synthesis without compromising yield?

Eco-friendly methodologies include:

  • Water-mediated reactions : Using thiobarbituric acid and vanillic aldehydes in aqueous media, achieving yields >70% .
  • Magnetic nanocatalysts : [γ-Fe2O3@HAp-SO3H] enables solvent-free, one-pot syntheses with recyclability (>5 cycles) and reduced waste .
  • Microwave-assisted cyclization : Reduces reaction times (e.g., from hours to minutes) and energy consumption . Key metrics for optimization include atom economy, E-factor, and catalyst turnover number (TON), as outlined in and .

Methodological Considerations Table

ChallengeRecommended ApproachKey References
Low cyclization yieldsScreen POCl3 or polyphosphoric acid as cyclizing agents
Ambiguous NMR assignmentsUse DEPT-135 and 2D-COSY for resonance resolution
Biological activity variabilityStandardize kinase assays with ATP-competitive controls
Solvent toxicitySubstitute DMF with biodegradable solvents (e.g., cyclopentyl methyl ether)

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